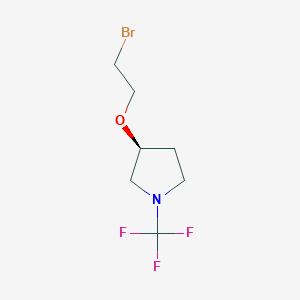
(S)-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a bromoethoxy group and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a bromoethoxy reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted pyrrolidine derivative, while oxidation might introduce hydroxyl or carbonyl groups.
Wissenschaftliche Forschungsanwendungen
(S)-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as its ability to modulate specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (S)-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-3-(2-chloroethoxy)-1-(trifluoromethyl)pyrrolidine
- (S)-3-(2-bromoethoxy)-1-(methyl)pyrrolidine
- (S)-3-(2-bromoethoxy)-1-(trifluoromethyl)piperidine
Uniqueness
(S)-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine is unique due to the combination of the bromoethoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. These features can enhance the compound’s reactivity, stability, and potential for specific interactions with biological targets, making it a valuable tool in research and development.
Eigenschaften
Molekularformel |
C7H11BrF3NO |
|---|---|
Molekulargewicht |
262.07 g/mol |
IUPAC-Name |
(3S)-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C7H11BrF3NO/c8-2-4-13-6-1-3-12(5-6)7(9,10)11/h6H,1-5H2/t6-/m0/s1 |
InChI-Schlüssel |
MBLDSOWSTMASMX-LURJTMIESA-N |
Isomerische SMILES |
C1CN(C[C@H]1OCCBr)C(F)(F)F |
Kanonische SMILES |
C1CN(CC1OCCBr)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















